N-Butyl 4-boronobenzenesulfonamide

Description

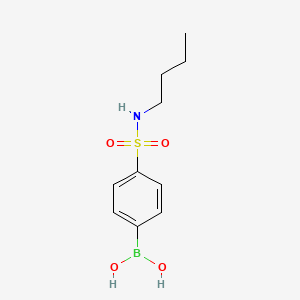

Structure

2D Structure

Properties

IUPAC Name |

[4-(butylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-2-3-8-12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-7,12-14H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBIGVQNUYZEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657213 | |

| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-32-1 | |

| Record name | B-[4-[(Butylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of N Butyl 4 Boronobenzenesulfonamide

Reactivity Profiles of the Boronic Acid Moiety (e.g., Transmetallation, Complexation)

The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its ability to undergo transmetallation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. In this reaction, the boron atom of the boronic acid (or its corresponding boronate ester) is exchanged for a palladium atom, which then facilitates the formation of a new carbon-carbon bond with an organic halide or triflate.

For N-Butyl 4-boronobenzenesulfonamide, the boronic acid moiety is expected to readily participate in Suzuki-Miyaura couplings. The general mechanism involves the initial activation of the boronic acid with a base, followed by transmetallation to a palladium(II) complex. Subsequent reductive elimination from the palladium center yields the cross-coupled product and regenerates the palladium(0) catalyst. This transformation allows for the introduction of a wide variety of substituents at the 4-position of the benzene (B151609) ring, including alkyl, alkenyl, and aryl groups. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a broad range of coupling partners. For instance, the use of palladium catalysts with bulky phosphine (B1218219) ligands has been shown to be effective for the coupling of arylboronic acids. mdpi.comresearchgate.net

Beyond transmetallation, the boronic acid group can also engage in complexation with diols and other bidentate ligands to form stable boronate esters. This reversible reaction is often employed to protect the boronic acid functionality during other chemical transformations or to modify the physicochemical properties of the molecule, such as its solubility and stability.

Chemical Modifications at the Sulfonamide Nitrogen

The sulfonamide nitrogen of this compound possesses a reactive hydrogen atom that can be substituted through various chemical reactions, primarily N-alkylation and N-arylation. These modifications allow for the introduction of diverse substituents, thereby influencing the steric and electronic properties of the sulfonamide group.

N-alkylation of sulfonamides can be achieved through several methods. A common approach involves the use of alkyl halides in the presence of a base. More recently, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have gained prominence due to their environmentally benign nature. acs.orgionike.comresearchgate.net For example, manganese, iron, and palladium complexes have been successfully employed as catalysts for the N-alkylation of a variety of aryl sulfonamides with primary alcohols. acs.orgionike.comresearchgate.net Another strategy for N-alkylation involves the use of trichloroacetimidates under thermal conditions, which can be particularly effective for introducing secondary benzylic and allylic groups. nih.gov These methods provide a toolbox for the synthesis of a library of N-substituted derivatives of this compound.

N-arylation of the sulfonamide can be accomplished via copper- or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids, analogous to the Chan-Lam and Buchwald-Hartwig amination reactions. These transformations enable the direct formation of a nitrogen-aryl bond, leading to the synthesis of N,N-diaryl- or N-alkyl-N-arylsulfonamides.

Functionalization of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The directing effects of the existing substituents—the boronic acid and the N-butylsulfamoyl group—will govern the position of the incoming electrophile.

The sulfamoyl group (-SO2NHR) is generally considered a deactivating group and a meta-director due to its electron-withdrawing nature. unizin.orglibretexts.orglibretexts.org Conversely, the boronic acid group (-B(OH)2) is also a deactivating group and a meta-director. Therefore, electrophilic substitution on this compound is predicted to occur at the positions meta to both the sulfamoyl and boronic acid groups, which are the 3- and 5-positions of the benzene ring.

Common electrophilic aromatic substitution reactions that could be applied include nitration (using a mixture of nitric and sulfuric acid), halogenation (using Br2 or Cl2 with a Lewis acid catalyst), and Friedel-Crafts acylation (using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst). The resulting functionalized aromatic ring can then serve as a handle for further derivatization. For instance, a nitro group can be reduced to an amine, which can then be diazotized or participate in other transformations.

Development of Diverse this compound Analogues for Advanced Studies

The chemical handles present in this compound provide a platform for the rational design and synthesis of a diverse range of analogues for advanced studies in medicinal chemistry, materials science, and chemical biology. By systematically modifying each part of the molecule, researchers can probe the impact of these changes on the compound's biological activity or material properties.

For example, Suzuki-Miyaura coupling at the boronic acid position allows for the exploration of how different aryl or heterocyclic substituents at this position influence the molecule's interactions with biological targets. rsc.orgmdpi.com Similarly, modifications at the sulfonamide nitrogen can alter the hydrogen bonding capacity and lipophilicity of the molecule, which are critical parameters for drug design. organic-chemistry.org The functionalization of the aromatic ring introduces additional points of diversity, enabling the fine-tuning of the electronic and steric properties of the core scaffold.

The combination of these derivatization strategies can lead to the generation of extensive libraries of this compound analogues. These libraries can be screened for a variety of biological activities, leading to the identification of lead compounds for drug discovery programs or novel probes for studying biological processes.

Structure Activity Relationship Sar Investigations of N Butyl 4 Boronobenzenesulfonamide Derivatives

Systematic Analysis of Substituent Effects on Biological Activity Profiles

A systematic analysis of how different substituents on the N-butyl 4-boronobenzenesulfonamide scaffold affect its biological activity is crucial for optimizing its therapeutic potential. This involves modifying the core structure at various positions and evaluating the impact on a specific biological endpoint, such as enzyme inhibition or receptor binding. Although detailed experimental data for a wide range of this compound derivatives are limited, we can hypothesize potential SAR trends based on the known properties of the individual moieties and related compound classes.

The core structure of this compound presents several key areas for modification:

The N-butyl group: The length, branching, and cyclization of the N-alkyl chain can significantly influence lipophilicity and steric interactions within a target's binding pocket.

The boronic acid group: This functional group is a key pharmacophoric element, capable of forming reversible covalent bonds with serine, threonine, or lysine (B10760008) residues in enzyme active sites.

The following interactive data table illustrates a hypothetical SAR study, demonstrating how systematic modifications could influence biological activity, represented here as the half-maximal inhibitory concentration (IC₅₀). The data is illustrative and intended to provide a framework for future experimental investigation.

| Compound ID | R1 (N-substituent) | R2 (Aromatic Ring Substituent) | Biological Activity (IC₅₀, µM) - Hypothetical |

| 1 | n-Butyl | H | 10 |

| 2 | iso-Butyl | H | 15 |

| 3 | Cyclobutyl | H | 8 |

| 4 | n-Butyl | 2-Fluoro | 5 |

| 5 | n-Butyl | 3-Methoxy | 12 |

| 6 | n-Butyl | 4-Chloro | 7 |

| 7 | Propyl | H | 18 |

| 8 | Pentyl | H | 9 |

Detailed Research Findings (Hypothetical Interpretation):

Elucidation of Pharmacophores and Key Molecular Recognition Elements

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, the key pharmacophoric elements can be inferred from its constituent functional groups.

The primary molecular recognition elements are expected to be:

The Boronic Acid Moiety: This is the most critical feature, acting as a warhead that can form a covalent, yet reversible, bond with a key serine or threonine residue in the active site of many proteases and other enzymes. The tetrahedral boronate species formed upon binding mimics the transition state of substrate hydrolysis, leading to potent inhibition.

The Aromatic Ring: The phenyl ring provides a scaffold for orienting the key functional groups and can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and cation-π interactions with complementary residues in the target protein.

The N-Butyl Group: This lipophilic chain likely occupies a hydrophobic pocket within the target's active site, contributing to binding affinity through van der Waals interactions.

A hypothetical pharmacophore model for an this compound derivative inhibiting a serine protease might include:

A covalent acceptor feature centered on the boron atom.

Two hydrogen bond acceptor features on the sulfonyl oxygens.

One hydrogen bond donor feature on the sulfonamide nitrogen.

A hydrophobic/aromatic feature corresponding to the phenyl ring.

A hydrophobic feature corresponding to the n-butyl group.

Conformational Preferences and Their Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The flexibility of the N-butyl chain and the rotational freedom around the C-S and S-N bonds in this compound mean that it can adopt multiple conformations in solution. However, it is likely that only a specific, low-energy conformation, often referred to as the "bioactive conformation," is responsible for binding to the biological target.

The orientation of the N-butyl group relative to the sulfonamide and the phenylboronic acid moiety will dictate how the molecule presents its pharmacophoric features to the binding site. Computational modeling techniques, such as molecular dynamics simulations and conformational analysis, would be invaluable in predicting the preferred conformations and understanding how they interact with a target protein.

Comparative SAR Analyses with Other Boronosulfonamide Scaffolds and Related Chemical Classes

To place the SAR of this compound in a broader context, it is useful to compare it with other boronic acid-containing inhibitors and other classes of sulfonamides.

Comparison with other Boronic Acid Inhibitors: The field of boronic acid inhibitors is well-established, with drugs like bortezomib (B1684674) (a peptide boronic acid) and vaborbactam (B611620) (a cyclic boronic acid) being clinically approved. Compared to peptide boronic acids, this compound is a smaller, non-peptidic molecule, which may offer advantages in terms of oral bioavailability and metabolic stability. The sulfonamide linker, in place of an amide bond, is generally more resistant to enzymatic cleavage.

Comparison with other Sulfonamide-based Inhibitors: Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents. The SAR of benzenesulfonamides is well-documented. For instance, in many classes of inhibitors, the substitution pattern on the aromatic ring dramatically influences activity and selectivity. nih.gov Studies on other sulfonamide derivatives have shown that the nature of the N-substituent can be critical for target engagement. nih.gov A comparative analysis would involve evaluating whether the SAR trends observed for other sulfonamide classes hold true for the this compound scaffold.

The following table provides a comparative overview of different boronic acid and sulfonamide scaffolds.

| Scaffold Class | Key Structural Features | Common Biological Targets | General SAR Observations |

| Peptide Boronic Acids | Boronic acid, peptide backbone | Proteasomes, Serine Proteases | Activity and selectivity are highly dependent on the amino acid sequence. |

| Cyclic Boronic Acids | Boronic acid within a ring structure | β-lactamases | The ring structure constrains the conformation, often leading to high potency and selectivity. |

| Benzenesulfonamides | Phenyl ring, sulfonamide group | Carbonic anhydrases, various enzymes | Aromatic substitution and N-alkylation patterns are key determinants of activity. nih.govnih.gov |

| This compound | Boronic acid, sulfonamide, N-butyl group | Proteases (hypothetical) | Combines features of boronic acids and sulfonamides; SAR is likely a composite of trends from both classes. |

Computational studies on this compound and its analogs provide crucial insights into their interactions with biological targets, stability, and structure-activity relationships. While specific computational research on this compound is limited in publicly available literature, extensive studies on structurally related benzenesulfonamide (B165840) and boronic acid derivatives serve as a valuable framework for understanding its potential behavior. These computational techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are instrumental in modern drug discovery and development.

This article explores these computational methodologies, drawing on findings from analogous compounds to illustrate the principles and applications relevant to this compound.

Biological and Therapeutic Explorations of N Butyl 4 Boronobenzenesulfonamide and Its Analogues

Enzyme Inhibition Studies

The capacity of N-Butyl 4-boronobenzenesulfonamide and its related compounds to inhibit specific enzymes has been a subject of targeted research, yielding insights into their potential therapeutic applications.

Carbonic Anhydrase Isozyme Inhibition (Human and Mycobacterial)

Based on available scientific literature, there are no specific studies investigating the inhibitory activity of this compound against human or mycobacterial carbonic anhydrase isozymes. While various other sulfonamide derivatives have been extensively studied as carbonic anhydrase inhibitors, research focusing on this particular boronic acid-containing sulfonamide is not present in the reviewed literature. nih.gov

Cyclooxygenase (COX-1 and COX-2) Inhibition

Direct inhibitory studies of this compound on cyclooxygenase (COX) enzymes have not been reported in the available literature. However, an indirect connection has been established in a preclinical cancer model. In studies evaluating the COX-2 inhibitor celecoxib, N-butyl-N-(4-hydroxybutyl)-nitrosamine (OH-BBN) was used to induce urinary bladder cancers in animal models. nih.gov Celecoxib was found to effectively inhibit tumor growth in these models, demonstrating the relevance of COX inhibition in cancers induced by a butyl-containing nitrosamine. nih.gov This research, however, does not assess the COX inhibitory potential of this compound itself.

Investigation of Other Enzyme Targets (e.g., FMS-like Tyrosine Kinase-3, Fatty Acid Amide Hydrolase)

There is no available scientific literature that reports on the investigation of this compound or its direct analogues as inhibitors of FMS-like Tyrosine Kinase-3 (FLT3). Research on FLT3 inhibitors has focused on other chemical scaffolds. thno.orgnih.govnih.gov

Research into analogues of this compound has identified potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide. Phenylboronic acid derivatives, in particular, have shown significant FAAH inhibitory activity. An analogue, 4-Nonylphenylboronic acid, demonstrated potent and selective inhibition of FAAH. wikipedia.org

Table 1: Inhibitory Activity of 4-Nonylphenylboronic acid against FAAH and Related Enzymes

| Enzyme | IC₅₀ (nM) | Selectivity (over MAGL) |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | 9.1 | 870x |

| Monoacylglycerol Lipase (MAGL) | 7900 | - |

| Endothelial Lipase | 100 | - |

| Lipoprotein Lipase | 1400 | - |

Data sourced from the Journal of Medicinal Chemistry. wikipedia.org

This highlights that the phenylboronic acid moiety is a key pharmacophore for FAAH inhibition, suggesting that other derivatives, potentially including this compound analogues, could be explored for this activity.

Receptor Modulatory Activity

The interaction of this compound analogues with key neurotransmitter receptors has been a significant area of investigation, revealing potential for modulating neurological pathways.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

There is no available scientific literature detailing studies on the interaction of this compound or its analogues with nicotinic acetylcholine receptors (nAChRs).

Dopamine (B1211576) Receptor (D3R) Modulation

Analogues of this compound have been central to the development of selective ligands for the dopamine D3 receptor (D3R), a target for neuropsychiatric disorders. Structure-activity relationship studies on a series of D3R-selective substituted-4-phenylpiperazine compounds have underscored the importance of the N-n-butyl linker. nih.gov

Systematic deconstruction of these ligands revealed that extending an alkyl chain from the N-phenylpiperazine core to an N-n-butyl analogue led to a progressive enhancement of binding affinities for both D3 and D2 receptors. nih.gov This suggests that hydrophobic interactions involving the butyl chain contribute significantly to receptor affinity. nih.gov

Table 2: Binding Affinities of N-substituted 2,3-diCl-4-phenylpiperazine Analogues at Dopamine D3 and D2 Receptors

| Compound Analogue | D3R Ki (nM) | D2R Ki (nM) |

|---|---|---|

| N-n-butyl analogue | 1.4 | 103 |

| N-n-propyl analogue | 13 | 1100 |

| N-ethanol analogue | 196 | 3600 |

| N-methyl analogue | 237 | 1200 |

Data sourced from a study on the molecular determinants of selectivity at the Dopamine D3 Receptor. nih.gov

The data clearly indicates that the N-n-butyl analogue possesses the highest affinity for the D3 receptor among the tested alkyl chain variations. Further research has shown that the simple saturated butyl chain provides the optimal length for maximizing D3 affinity and selectivity over the D2 receptor in this class of compounds. nih.gov

Antimicrobial and Antiparasitic Efficacy Assessments

Comprehensive searches of scientific databases for studies on the efficacy of this compound against various parasites yielded no specific results. The following sections reflect the absence of available data for the target compound.

Anti-malarial Activity against Plasmodium falciparum

There is currently no published research available that specifically evaluates the anti-malarial activity of this compound against Plasmodium falciparum.

Antiprotozoal Activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica

No studies were identified that assessed the antiprotozoal efficacy of this compound against the protozoa Giardia lamblia, Trichomonas vaginalis, or Entamoeba histolytica. nih.govnih.govmdpi.comnih.govmdpi.commdpi.com While research exists on other n-butyl-containing molecules and various compound classes against these pathogens, data for the specific compound of interest is absent. nih.govnih.govmdpi.com

Activity against Trypanosoma cruzi Amastigotes

An examination of the available literature found no data pertaining to the activity of this compound against the amastigote stage of Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov

Exploration in Neuroscience and Central Nervous System Applications

Direct research on this compound in neuroscience is not present in the reviewed literature. However, a study on its close structural analogue, N-butyl benzenesulfonamide (B165840) (NBBS) , which lacks the borono group, has identified it as a neurotoxic agent. nih.gov

In a study using New Zealand white rabbits, repeated administration of NBBS was shown to induce a dose-dependent motor dysfunction. nih.gov The observed neurotoxicity points to potential central nervous system effects for this class of compounds. nih.gov

Key Findings from N-butyl benzenesulfonamide (Analogue) Study

| Feature | Observation |

|---|---|

| Animal Model | Young adult New Zealand white rabbits |

| Compound | N-butyl benzenesulfonamide (NBBS) |

| Observed Symptoms | Limb splaying, hyperreflexia, hypertonia, impaired gait, abnormal righting reflexes. nih.gov |

| Histopathology | - Intramedullary thickening of ventral horn axons- Neuroaxonal spheroids in brain stem nuclei and spinal motor neurons- Swollen dendritic processes of spinal motor neurons. nih.gov |

| Molecular Changes | Altered immunoreactivity to microtubule-associated protein-2 (MAP-2) in spinal motor neuron dendrites. nih.gov |

| Ultrastructure | Presence of vacuoles and multilamellar bodies in postsynaptic zones. nih.gov |

These findings on NBBS suggest that this chemical structure can exert significant effects on the central nervous system, specifically targeting motor neurons and inducing a spastic myelopathy, raising questions about its safety for human exposure. nih.gov

Potential in Cancer Research and Target Validation (e.g., FLT3 inhibition)

There is no available scientific literature indicating that this compound has been investigated as a potential agent in cancer research or as an inhibitor of FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov While FLT3 inhibition is a validated strategy in certain leukemias and various chemical scaffolds are under investigation, this compound is not mentioned in this context in the reviewed research. nih.gov Similarly, studies on the mutagenicity of other n-butyl compounds have not included this specific molecule. nih.gov

Future Perspectives and Emerging Research Directions for N Butyl 4 Boronobenzenesulfonamide in Chemical Biology and Drug Discovery

Advancements in Synthesis and Methodological Innovation

Future research into N-Butyl 4-boronobenzenesulfonamide would likely focus on developing more efficient and versatile synthetic routes. Innovations in cross-coupling reactions, particularly palladium-catalyzed methods, could enable the streamlined synthesis of a diverse library of derivatives. Methodological advancements may also include the exploration of novel boronating reagents and purification techniques to improve yield and purity.

A key area of innovation could be the development of stereoselective synthetic methods. While this compound itself is achiral, the synthesis of chiral derivatives could be crucial for targeting specific biological molecules with high selectivity.

Identification of Underexplored Biological Targets and Novel Mechanisms of Action

The biological targets of this compound remain largely unexplored. Future research will likely involve high-throughput screening against various enzyme classes and cellular pathways to identify potential biological activities. Given the known activities of other boronic acid-containing molecules, promising areas of investigation include:

Serine Proteases: Boronic acids are well-established inhibitors of serine proteases, forming a stable tetrahedral intermediate with the active site serine.

Beta-Lactamases: The increasing threat of antibiotic resistance has spurred the development of novel beta-lactamase inhibitors. Boronic acids have shown significant promise in this area.

Sugar-Binding Proteins: The ability of boronic acids to reversibly bind to diols makes them attractive candidates for targeting glycoproteins and other sugar-containing biomolecules.

Uncovering the mechanism of action will be a critical next step following target identification. This will involve a combination of biochemical assays, structural biology, and cell-based studies to elucidate how the compound exerts its biological effects.

Integration of Advanced Computational Design with High-Throughput Screening and Experimental Validation

A synergistic approach combining computational and experimental methods will be crucial for accelerating the discovery and optimization of this compound derivatives.

| Computational Approaches | Experimental Validation |

| Molecular Docking: Predicts the binding mode and affinity of the compound to a target protein. | Biochemical Assays: Measures the inhibitory activity of the compound against the target. |

| Molecular Dynamics Simulations: Simulates the dynamic behavior of the compound-target complex. | X-ray Crystallography: Determines the three-dimensional structure of the compound bound to the target. |

| Quantitative Structure-Activity Relationship (QSAR): Identifies the chemical features that are important for biological activity. | High-Throughput Screening: Rapidly tests a large library of compounds for activity. |

This iterative cycle of design, synthesis, and testing will enable the rapid optimization of potency, selectivity, and pharmacokinetic properties.

Development of Chemical Probes and Tools for Biological Systems

This compound and its derivatives have the potential to be developed into valuable chemical probes for studying biological systems. By attaching a reporter tag, such as a fluorescent dye or a biotin molecule, these compounds can be used to:

Visualize the localization of their target protein within cells.

Identify the binding partners of their target protein.

Quantify the levels of their target protein in different biological samples.

The development of such probes would provide powerful tools for basic research and drug discovery.

Translational Research Opportunities and Pre-clinical Development Aspects

Should this compound or its derivatives show promising activity and selectivity against a therapeutically relevant target, the next steps would involve translational research and pre-clinical development. This is a multi-stage process that includes:

Lead Optimization: Further chemical modifications to improve drug-like properties.

In Vitro and In Vivo Pharmacology: Evaluation of the compound's efficacy in cell-based and animal models of disease.

Pharmacokinetics and Toxicology: Assessment of the compound's absorption, distribution, metabolism, excretion, and potential toxicity.

Successful navigation of these pre-clinical stages would be a prerequisite for advancing a candidate compound into human clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.